molecular formula C20H28N10O12S B1516173 Adenosine hemisulfate salt

Adenosine hemisulfate salt

Cat. No.: B1516173
M. Wt: 632.6 g/mol
InChI Key: NJVOFRGMMVQTLK-JZBGLOBFSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

Historical Perspectives and Early Research Trajectories

Early research involving adenine (B156593) and its derivatives dates back to the early 20th century. While specific early studies on the hemisulfate salt form are not extensively detailed in initial findings, the broader context of purine (B94841) chemistry and its biological importance was a central theme. For instance, a 1930 study in the Biochemical Journal on the assay of vitamin B4 referenced adenine, indicating its relevance in nutritional and biochemical research of that era. chemsrc.com A significant trajectory in adenine research was its synthesis under conditions mimicking the primitive Earth, with a notable 1961 paper describing the synthesis of adenine from hydrogen cyanide. chemsrc.com The development of salt forms like the hemisulfate was a practical advancement for utilizing adenine in experimental protocols.

Role as a Purine Derivative and Nucleobase Precursor

Adenine hemisulfate salt serves as a crucial purine derivative in biochemical research. chemicalbook.comselleckchem.com As a salt of adenine, it provides a readily available source of this essential nucleobase. chemimpex.com Adenine is one of the four fundamental bases in the nucleic acids of DNA and RNA. glpbio.com In DNA, it pairs with thymine, while in RNA, it pairs with uracil, forming the basis of the genetic code. ontosight.ai Consequently, adenine hemisulfate salt is a key component in the synthesis of nucleotides and nucleic acids in various research applications, including genetic engineering and molecular biology studies. chemimpex.comchemimpex.com

Fundamental Biochemical Significance within Cellular Systems

The biochemical importance of adenine, and by extension its hemisulfate salt, is vast. chemicalbook.com Beyond its role in the structure of DNA and RNA, adenine is a critical component of several vital biomolecules. ontosight.ai It is integral to cellular respiration and energy transfer as a part of adenosine (B11128) triphosphate (ATP). glpbio.comchemicalbook.com Furthermore, it is a key constituent of essential cofactors such as nicotinamide (B372718) adenine dinucleotide (NAD) and flavin adenine dinucleotide (FAD), which are fundamental to numerous metabolic and enzymatic reactions. chemicalbook.comchemsrc.com Adenine also plays a role in cellular signaling as part of cyclic adenosine monophosphate (cAMP). chemicalbook.comthomassci.com

Contextualizing Adenine Hemisulfate Salt within Adenosine Research

While distinct from adenosine, research on adenine hemisulfate salt is relevant to the broader field of adenosine research. Studies on adenosine often involve understanding its metabolism and the function of its receptors. ahajournals.org Adenine itself is a metabolic precursor to adenosine. In some experimental contexts, providing adenine can influence the intracellular and extracellular concentrations of adenosine and its derivatives. For example, studies on the regulation of adenosine triphosphate sulfurylase in yeast have explored how the metabolic pathways involving sulfate (B86663) and purines are controlled. nih.gov Furthermore, research into the effects of sulfate ions and adenosine on certain enzymes highlights the interconnectedness of these molecules in biochemical pathways. researchgate.net

Data on Adenine Hemisulfate Salt

The following tables provide a summary of the physical and chemical properties of adenine hemisulfate salt, as well as its applications in research.

Table 1: Chemical and Physical Properties of Adenine Hemisulfate Salt

PropertyValueSource(s)
Synonyms 6-Aminopurine hemisulfate salt, Adenine sulfate salt ontosight.aithomassci.com
CAS Number 321-30-2 chemimpex.comrpicorp.com
Molecular Formula C₅H₅N₅ · 0.5H₂SO₄ ontosight.aithomassci.comtoku-e.com
Molecular Weight 184.17 g/mol chemimpex.comthomassci.comtoku-e.com
Appearance White or almost white crystalline powder chemimpex.comthomassci.com
Melting Point 284 - 286 °C chemimpex.com
Solubility Soluble in 0.5 M HCl rpicorp.comsigmaaldrich.com

Table 2: Research Applications of Adenine Hemisulfate Salt

Research AreaApplicationDescriptionSource(s)
Molecular Biology DNA/RNA SynthesisServes as a precursor for the synthesis of nucleotides essential for genetic research and engineering. chemimpex.comchemimpex.com
Cell Culture Media SupplementAdded to cell culture media to promote cell growth and proliferation, particularly in yeast and mammalian cells. chemimpex.comchemimpex.comsigmaaldrich.com
Biotechnology Nucleotide ProductionUsed in the biotechnological production of nucleotides and their derivatives. ontosight.aichemimpex.com
Plant Biology Plant Tissue CultureUtilized as a supplement in plant cell culture to enhance organogenesis and shoot regeneration. chemicalbook.comtoku-e.com
Pharmaceutical Research Drug FormulationEmployed in the formulation of therapeutic agents, particularly those targeting metabolic pathways. chemimpex.comchemimpex.com

Structure

3D Structure of Parent

Interactive Chemical Structure Model





Properties

Molecular Formula

C20H28N10O12S

Molecular Weight

632.6 g/mol

IUPAC Name

(2R,3R,4S,5R)-2-(6-aminopurin-9-yl)-5-(hydroxymethyl)oxolane-3,4-diol;sulfuric acid

InChI

InChI=1S/2C10H13N5O4.H2O4S/c2*11-8-5-9(13-2-12-8)15(3-14-5)10-7(18)6(17)4(1-16)19-10;1-5(2,3)4/h2*2-4,6-7,10,16-18H,1H2,(H2,11,12,13);(H2,1,2,3,4)/t2*4-,6-,7-,10-;/m11./s1

InChI Key

NJVOFRGMMVQTLK-JZBGLOBFSA-N

Isomeric SMILES

C1=NC(=C2C(=N1)N(C=N2)[C@H]3[C@@H]([C@@H]([C@H](O3)CO)O)O)N.C1=NC(=C2C(=N1)N(C=N2)[C@H]3[C@@H]([C@@H]([C@H](O3)CO)O)O)N.OS(=O)(=O)O

Canonical SMILES

C1=NC(=C2C(=N1)N(C=N2)C3C(C(C(O3)CO)O)O)N.C1=NC(=C2C(=N1)N(C=N2)C3C(C(C(O3)CO)O)O)N.OS(=O)(=O)O

Origin of Product

United States

Synthetic Methodologies and Preparation for Research Applications

Laboratory Synthesis Pathways for Adenosine (B11128) and Its Salt Forms

The laboratory synthesis of adenosine primarily involves the chemical condensation of an adenine (B156593) derivative with a protected ribose sugar. One common method involves the reaction of tetra-O-acetyl ribofuranose with adenine. google.com This process forms the crucial β-N9-glycosidic bond that links the adenine base to the ribose sugar. Following the condensation reaction, deprotection steps are carried out to remove the acetyl groups from the ribose moiety, yielding the adenosine molecule.

To prepare the hemisulfate salt, the synthesized adenosine free base is dissolved in a suitable solvent and then treated with sulfuric acid. The stoichiometry of the reaction is carefully controlled to ensure the formation of the hemisulfate salt (C₅H₅N₅ · 1/2H₂SO₄). The resulting salt is then isolated from the solution, typically through crystallization, washed, and dried to yield a pure, solid product. sigmaaldrich.com

Fermentation-Based Production Approaches for Adenosine

For larger-scale production, microbial fermentation is the predominant method due to its cost-effectiveness and milder reaction conditions. The bacterium Bacillus subtilis is widely employed for this purpose. google.com Through metabolic engineering and process optimization, researchers have significantly enhanced the production yields of adenosine.

Strategies to boost yield include the genetic modification of B. subtilis strains to direct metabolic pathways toward adenosine synthesis. Concurrently, fermentation conditions are meticulously controlled, including pH, dissolved oxygen levels, and nutrient feeding strategies. researchgate.net For instance, a two-stage control of dissolved oxygen and pH-shift strategies have been shown to dramatically improve output. researchgate.net Supplementing the fermentation medium with specific organic nitrogen sources or vitamins has also proven effective in increasing the final product concentration. google.commagtech.com.cn These advanced techniques have pushed adenosine yields to commercially viable levels, with some optimized processes reporting concentrations exceeding 50 g/L. magtech.com.cn

Reported Adenosine Yields from Bacillus subtilis Fermentation
Strain / MethodKey Optimization StrategyReported Adenosine Yield (g/L)Reference
B. subtilis XGLFed-batch supplementation with organic nitrogen source42.4 google.com
B. subtilisTwo-stage dissolved oxygen control plus pH-shift23.3 researchgate.net
B. subtilis XGLAddition of an optimized mix of B vitamins (B1, B3, B5, B7, B12)53.66 magtech.com.cn
B. subtilisTwo-stage dissolved oxygen control (without pH shift)19.2 researchgate.net

Considerations for Purity and Grade in Research Applications

The suitability of adenosine hemisulfate salt for research is critically dependent on its purity and grade. Different applications, from general biochemical assays to mammalian cell culture, demand specific quality standards. The purity is typically assessed using High-Performance Liquid Chromatography (HPLC), a sensitive and selective technique that can accurately quantify the main compound and detect trace impurities. google.com

Common impurities may include other nucleosides, the free adenine base, or byproducts from the synthesis or fermentation process. For research applications, a purity of ≥99% is often required. chemimpex.com Several grades of adenosine are commercially available, each certified for specific uses and traceable to pharmacopoeial standards where applicable.

Grades and Purity of Adenosine for Research Applications
Product GradeTypical Purity / AssayPrimary Use / CertificationReference
Pharmaceutical Secondary StandardCertified Reference MaterialTraceable to USP and Ph. Eur. reference standards for quality control and analytical method validation. sigmaaldrich.com
BioReagent≥99%Suitable for a wide range of biochemical and molecular biology applications, including cell culture. sigmaaldrich.com
Cell Culture TestedMeets specific testing criteriaVerified for suitability in mammalian cell culture, ensuring no cytotoxicity. cdhfinechemical.com
USP Reference StandardHigh-purity standardUsed as the official standard for assays and tests according to the United States Pharmacopeia (USP). usp.org

Biochemical Pathways and Metabolic Integration of Adenosine

Role in Nucleic Acid Synthesis (DNA, RNA)

Adenosine (B11128) is a cornerstone for the synthesis of nucleic acids, the carriers of genetic information. wikipedia.orgambar-lab.com It serves as one of the four fundamental nucleoside building blocks for ribonucleic acid (RNA). wikipedia.orgbaseclick.eu In the process of transcription, RNA polymerase enzymes utilize adenosine triphosphate (ATP) as a substrate, incorporating the adenosine monophosphate (AMP) moiety into the growing RNA chain. baseclick.euwikipedia.org The hydrolysis of ATP during this process provides the energy required to form the phosphodiester bonds that link the nucleotides together. baseclick.eu

For the synthesis of deoxyribonucleic acid (DNA), adenosine first undergoes a conversion to its deoxy form, deoxyadenosine (B7792050). wikipedia.org Deoxyadenosine triphosphate (dATP) is then used by DNA polymerases during DNA replication. wikipedia.org The accurate incorporation of adenosine and deoxyadenosine into RNA and DNA, respectively, is crucial for maintaining the integrity of the genetic code and ensuring proper gene expression. genscript.com

Involvement in Nucleotide and Coenzyme Formation (ATP, NAD, FAD)

Adenosine is a central component of several vital nucleotides and coenzymes that drive cellular metabolism. agscientific.comchemicalbook.com

Adenosine Triphosphate (ATP): Adenosine forms the core of ATP, the primary energy currency of the cell. wikipedia.orgphysio-pedia.com ATP consists of an adenine (B156593) base, a ribose sugar, and three phosphate (B84403) groups. wikipedia.orgwikipedia.org The energy stored in the high-energy phosphate bonds of ATP is released upon hydrolysis to adenosine diphosphate (B83284) (ADP) or adenosine monophosphate (AMP), powering a multitude of cellular processes, including muscle contraction, active transport, and signal transduction. wikipedia.orgphysio-pedia.comwikipedia.org

Nicotinamide (B372718) Adenine Dinucleotide (NAD) and Flavin Adenine Dinucleotide (FAD): Adenosine is a key structural component of the coenzymes NAD and FAD. agscientific.combyui.edunih.gov These molecules are critical electron carriers in cellular respiration. byui.edututorchase.com NAD and FAD accept electrons during the breakdown of glucose and other fuel molecules and transfer them to the electron transport chain, where the majority of ATP is generated. physio-pedia.comtutorchase.com

The versatile structure of adenosine allows it to be a fundamental part of these diverse and essential molecules, highlighting its central role in both energy metabolism and redox reactions. nih.gov

Adenosine Metabolism and Interconversion Mechanisms

The cellular concentration of adenosine is tightly regulated through a complex network of metabolic and interconversion pathways, ensuring a balance between its various functions. biologists.com

Adenosine kinase (AdK) is a key enzyme that catalyzes the phosphorylation of adenosine to AMP, using ATP as a phosphate donor. wikipedia.orguniprot.org This reaction is a primary route for salvaging adenosine and reintegrating it into the adenine nucleotide pool. researchgate.net AdK plays a crucial role in maintaining low intracellular adenosine levels and is essential for processes like methylation reactions, as it helps to drive the breakdown of S-adenosylhomocysteine (SAH), a byproduct of these reactions. wikipedia.org The activity of adenosine kinase is dependent on the presence of phosphate or other pentavalent ions. nih.gov

Adenosine deaminase (ADA) is an enzyme that irreversibly deaminates adenosine and deoxyadenosine to inosine (B1671953) and deoxyinosine, respectively. nih.govencyclopedia.pub This is a major catabolic pathway for adenosine. wikipedia.org ADA is found in virtually all mammalian cells and plays a critical role in the maturation and function of the lymphoid system. nih.gov There are also adenosine deaminases that act specifically on double-stranded RNA (dsRNA), known as ADARs. wikipedia.orgnih.gov These enzymes convert adenosine to inosine within RNA molecules, which can alter the genetic information and affect processes like RNA splicing and translation. wikipedia.orgnih.gov

5'-Nucleotidases are enzymes that dephosphorylate nucleotides, converting them into their corresponding nucleosides. nih.govd-nb.info For instance, they can hydrolyze AMP to adenosine. nih.govfrontiersin.org These enzymes exist in both intracellular and extracellular forms and are involved in purine (B94841) salvage pathways and the regulation of extracellular adenosine levels. nih.govnih.gov

Sulfate (B86663) Metabolic Pathways and Adenosine Linkages

Adenosine is also intricately linked to sulfate metabolism. The activation of sulfate, a relatively stable molecule, is a prerequisite for its incorporation into various biomolecules. nih.gov This activation process begins with the enzyme ATP sulfurylase, which combines ATP and sulfate to form adenosine-5'-phosphosulfate (B1198388) (APS) and pyrophosphate. nih.govmdpi.com

APS stands at a metabolic branch point. nih.gov In some organisms, it can be directly reduced to sulfite (B76179) for the synthesis of sulfur-containing amino acids. mdpi.comnih.gov Alternatively, APS can be phosphorylated by APS kinase to form 3'-phosphoadenosine-5'-phosphosulfate (PAPS). nih.govfrontiersin.org PAPS is the universal sulfate donor for sulfation reactions, which are crucial for the synthesis and modification of a wide range of molecules, including hormones and various secondary metabolites. nih.govfrontiersin.org The enzymes involved in these pathways are subject to regulation by the adenosine-containing nucleotides themselves, such as APS acting as an inhibitor of the ATP sulfurylase domain. nih.gov

Data Tables

Table 1: Key Enzymes in Adenosine Metabolism

EnzymeFunctionPathway
Adenosine Kinase (AdK)Phosphorylates adenosine to AMP. wikipedia.orguniprot.orgPurine Salvage
Adenosine Deaminase (ADA)Deaminates adenosine to inosine. nih.govencyclopedia.pubPurine Catabolism
5'-NucleotidaseDephosphorylates AMP to adenosine. nih.govd-nb.infoPurine Salvage, Signaling
ATP SulfurylaseActivates sulfate by forming APS from ATP and sulfate. nih.govmdpi.comSulfate Activation
APS KinasePhosphorylates APS to PAPS. nih.govfrontiersin.orgSulfate Activation
Adenosine Deaminase Acting on RNA (ADAR)Deaminates adenosine to inosine in dsRNA. wikipedia.orgnih.govRNA Editing

Table 2: Adenosine-Containing Molecules and Their Functions

MoleculeFunction
Adenosine Triphosphate (ATP)Primary energy currency of the cell. wikipedia.orgphysio-pedia.com
Nicotinamide Adenine Dinucleotide (NAD)Electron carrier in cellular respiration. byui.edututorchase.com
Flavin Adenine Dinucleotide (FAD)Electron carrier in cellular respiration. byui.edututorchase.com
Deoxyadenosine Triphosphate (dATP)Building block for DNA synthesis. wikipedia.org
Adenosine-5'-phosphosulfate (APS)Intermediate in sulfate activation. nih.govmdpi.com
3'-phosphoadenosine-5'-phosphosulfate (PAPS)Universal sulfate donor. nih.govfrontiersin.org
Cyclic Adenosine Monophosphate (cAMP)Second messenger in signal transduction. wikipedia.org

Cellular and Molecular Mechanisms of Adenosine Action

Adenosine (B11128) Receptor (AR) Subtypes and Ligand Interactions

The physiological actions of adenosine are mediated by four subtypes of G protein-coupled receptors (GPCRs): A1, A2A, A2B, and A3. wikipedia.orgnih.gov These receptors are distributed throughout the body and exhibit distinct pharmacological profiles and signaling mechanisms. nih.gov The affinity of adenosine for these receptor subtypes varies, with A1 and A2A receptors showing high affinity, while A2B and A3 receptors have a lower affinity for adenosine. nih.gov The interaction of adenosine and other ligands with these receptors initiates a cascade of intracellular events.

Receptor SubtypeEndogenous LigandAffinity for Adenosine
A1 Adenosine Receptor (A1AR)AdenosineHigh
A2A Adenosine Receptor (A2AAR)AdenosineHigh
A2B Adenosine Receptor (A2BAR)AdenosineLow
A3 Adenosine Receptor (A3AR)AdenosineLow

This table summarizes the adenosine receptor subtypes and their affinity for the endogenous ligand, adenosine.

The A1 adenosine receptor (A1AR) primarily couples to inhibitory G proteins (Gi/o). nih.gov Activation of A1AR by an agonist leads to the inhibition of adenylyl cyclase, resulting in a decrease in intracellular cyclic AMP (cAMP) concentrations. wikipedia.org Beyond cAMP regulation, A1AR activation can also stimulate phospholipase C (PLC), leading to an increase in inositol (B14025) triphosphate and diacylglycerol. wikipedia.org This receptor is also known to activate certain types of potassium channels and inhibit N-, P-, and Q-type calcium channels. wikipedia.org In the central nervous system, A1AR has an inhibitory effect, and in the heart, it plays a role in reducing heart rate. wikipedia.orgpatsnap.com

In contrast to A1AR, the A2A adenosine receptor (A2AAR) typically couples to stimulatory G proteins (Gs). nih.gov The activation of A2AAR stimulates adenylyl cyclase, leading to an increase in intracellular cAMP levels. wikipedia.orgnih.gov This receptor is abundant in the basal ganglia, vasculature, and platelets. wikipedia.org A2AAR activation is generally associated with anti-inflammatory responses. wikipedia.org In the brain, it plays a role in regulating the release of neurotransmitters like dopamine (B1211576) and glutamate (B1630785). wikipedia.org

The A2B adenosine receptor (A2BAR) is unique in its ability to couple to both Gs and Gq proteins, and in some cases, Gi proteins. nih.govnih.gov Its coupling to Gs proteins leads to the stimulation of adenylyl cyclase and cAMP production. wikipedia.org When coupled to Gq proteins, A2BAR can activate phospholipase C, resulting in increased intracellular calcium. nih.gov The specific G protein coupling appears to be dependent on the cell type. nih.gov A2BAR is also the only adenosine receptor subtype known to activate ERK1/2, JNK, and p38 MAP kinase signaling pathways. nih.gov

Similar to A1AR, the A3 adenosine receptor (A3AR) couples to Gi/o proteins, leading to the inhibition of adenylyl cyclase upon activation. nih.govnih.gov A3AR activation can also stimulate the phospholipase C pathway, increasing intracellular inositol triphosphate and calcium levels. nih.gov Furthermore, A3AR can stimulate mitogen-activated protein kinases (MAPK), such as ERK1/2, through the activation of phosphoinositide 3-kinase (PI3K). nih.govmdpi.com This receptor is implicated in cardioprotection and the modulation of immune cell functions. nih.govnih.gov

G-Protein Coupled Receptor (GPCR) Signaling Cascades

All four adenosine receptor subtypes belong to the superfamily of G protein-coupled receptors (GPCRs). wikipedia.orgnih.gov These receptors possess a characteristic structure of seven transmembrane helices. nih.gov The binding of an agonist, such as adenosine, to the extracellular domain of the receptor induces a conformational change, which in turn activates an associated intracellular heterotrimeric G protein (composed of α, β, and γ subunits). researchgate.net The specific G protein activated (e.g., Gs, Gi/o, Gq) determines the subsequent downstream signaling cascade. wikipedia.orgnih.gov

Receptor SubtypePrimary G-Protein Coupling
A1ARGi/o
A2AARGs
A2BARGs, Gq, Gi
A3ARGi/o, Gq

This table outlines the primary G-protein coupling for each adenosine receptor subtype.

A primary signaling pathway for adenosine receptors involves the regulation of the enzyme adenylyl cyclase and the subsequent modulation of intracellular cyclic AMP (cAMP) levels. nih.gov Adenylyl cyclase catalyzes the conversion of ATP to cAMP, a crucial second messenger. sigmaaldrich.com

The activation of A1 and A3 receptors, which are coupled to Gi/o proteins, leads to the inhibition of adenylyl cyclase, resulting in decreased intracellular cAMP concentrations. nih.govkarger.com This reduction in cAMP generally leads to a decrease in the activity of protein kinase A (PKA). nih.gov

Conversely, the activation of A2A and A2B receptors, which are coupled to Gs proteins, stimulates adenylyl cyclase activity. nih.govkarger.com This leads to an elevation of intracellular cAMP levels and subsequent activation of PKA. nih.gov The differential coupling of adenosine receptor subtypes to adenylyl cyclase allows for precise and often opposing physiological responses within the same or different cell types. nih.gov

MAPK Pathway Modulation

Adenosine, acting through its various receptor subtypes, plays a significant role in modulating the Mitogen-Activated Protein Kinase (MAPK) signaling pathways. These pathways are crucial for regulating a wide range of cellular processes, including cell growth, differentiation, survival, and death. nih.gov The activation of adenosine receptors, which are G protein-coupled receptors (GPCRs), can lead to the stimulation of several MAPK cascades, such as the extracellular signal-regulated kinase (ERK), c-Jun N-terminal kinase (JNK), and p38 MAPK pathways. nih.govnews-medical.net

The mechanisms through which adenosine receptors couple to MAPK pathways can vary depending on the receptor subtype and the specific cell type being examined. nih.gov For instance, in premyelinating Schwann cells, adenosine has been shown to activate the ERK/MAPK pathway through the stimulation of A2A adenosine receptors. nih.gov This activation is an important activity-dependent signal between axons and these glial cells. nih.gov Research has indicated that electrical activity in dorsal root ganglion (DRG) neurons leads to the phosphorylation of ERK/MAPK in associated Schwann cells, a process that is inhibited by a selective A2 receptor antagonist. nih.gov Conversely, the application of a selective A2A receptor agonist resulted in a dose-dependent phosphorylation of ERK. nih.gov

Furthermore, the activation of the MAPK pathway by adenosine is not always linked to proliferation. In the context of Schwann cells, while adenosine activates the ERK/MAPK pathway, it concurrently inhibits proliferation induced by platelet-derived growth factor (PDGF). nih.gov This suggests a complex and context-dependent role for adenosine in cellular regulation. In human melanoma cells, the stimulation of A2A adenosine receptors triggers a signaling pathway that involves both protein kinase C and MAPKs, ultimately leading to cell death. nih.gov

The modulation of MAPK pathways by adenosine is a critical aspect of its cellular function, influencing a diverse array of physiological and pathological processes. The specific outcomes of this modulation are highly dependent on the cellular context, the specific adenosine receptor subtypes expressed, and the interplay with other signaling cascades.

Functional Interactions with Other Receptor Systems (e.g., mGlu5R, D2R)

Adenosine receptors are known to form heteromeric complexes with other G protein-coupled receptors, leading to functional interactions that modulate their signaling and physiological effects. mdpi.com Notably, significant interactions have been identified between adenosine A2A receptors (A2AR), metabotropic glutamate type 5 receptors (mGlu5R), and dopamine D2 receptors (D2R), particularly within the striatum. nih.govnih.govjohnshopkins.edu These receptors can form higher-order oligomers in living cells, providing a structural basis for their functional interplay. nih.gov

In the striatum, these receptor interactions are crucial for modulating the function of striatopallidal GABAergic neurons. nih.govjohnshopkins.edu There are well-described antagonistic interactions between A2AR and D2R, as well as between mGlu5R and D2R. nih.gov For example, stimulation of either A2AR or mGlu5R can decrease the affinity of D2R for its agonists. nih.gov Conversely, synergistic interactions have been observed between A2AR and mGlu5R. nih.govnih.gov

A2AR-D2R Interaction: The antagonistic relationship between A2A and D2 receptors is a key aspect of their function in the basal ganglia.

mGlu5R-D2R Interaction: Similar to A2AR, mGlu5R also exhibits an antagonistic interaction with D2R.

A2AR-mGlu5R Interaction: These receptors interact synergistically to modulate the D2R-mediated control of striatopallidal GABA neurons. nih.gov For instance, while an mGlu5R agonist alone only partially counteracted the effects of a D2R agonist, its combination with an A2AR agonist fully counteracted the D2R agonist-induced effects. nih.gov

Co-immunoprecipitation experiments using rat striatum homogenates have provided evidence for the physical association of mGlu5R, D2R, and A2AR, suggesting they form oligomeric complexes in native tissue. nih.gov This physical proximity allows for the intricate allosteric modulations observed between these receptors. These interactions have significant implications for understanding the pathophysiology of basal ganglia disorders and for the development of novel therapeutic strategies. johnshopkins.edu

Cellular Effects in In Vitro Research Models

Impact on Cell Growth and Proliferation in Cell Culture Systems

The effect of adenosine on cell growth and proliferation in vitro is complex and highly dependent on the cell type and experimental conditions. Research has demonstrated that adenosine can have both stimulatory and inhibitory effects on cell proliferation.

In some cell types, adenosine has been shown to promote proliferation. For example, in cultures of human umbilical vein endothelial cells, the addition of 10 µM adenosine to the culture medium resulted in a 41-53% increase in cell counts after 4-7 days. nih.gov This stimulatory effect was associated with enhanced DNA synthesis and could be blocked by an adenosine receptor antagonist, suggesting a receptor-mediated mechanism. nih.gov

Conversely, adenosine has been found to inhibit proliferation in other cell culture systems. In human astrocytes, 30 µM adenosine caused a significant reduction in cell proliferation/viability. researchgate.net Interestingly, this effect appeared to be independent of adenosine receptor activation. researchgate.net In the context of glioblastoma cell lines, adenosine alone did not have a significant effect on proliferation, but in combination with homocysteine, it did reduce cell viability, albeit to a lesser extent than in astrocytes. researchgate.net

Studies on human melanoma cells have revealed a dual role for adenosine in regulating cell growth. While stimulation of A2A adenosine receptors was found to improve cell proliferation, it also paradoxically reduced cell viability and clone formation. nih.gov In contrast, activation of A3 adenosine receptors counteracted the A2A-induced cell death and also reduced cell proliferation. nih.gov This highlights the intricate balance of signals mediated by different adenosine receptor subtypes in determining the ultimate fate of the cell.

The following table summarizes the varied effects of adenosine on cell proliferation in different in vitro models:

Cell TypeAdenosine ConcentrationObserved Effect on ProliferationReference
Human Umbilical Vein Endothelial Cells10 µMStimulated (41-53% increase) nih.gov
Human Astrocytes30 µMInhibited (46% reduction) researchgate.net
Human Melanoma Cells (A375)Not specifiedDual effect: A2A stimulation improved proliferation but reduced viability; A3 stimulation reduced proliferation. nih.gov
Human Fibroblast Cell Strain (IMR-90)10 µMNo effect nih.gov

Modulation of Cellular Signaling Responses

Adenosine modulates a variety of intracellular signaling pathways by activating its four G protein-coupled receptor subtypes (A1, A2A, A2B, and A3). nih.gov These receptors are classically known to couple to second messenger systems such as the modulation of cyclic AMP (cAMP) production and the phospholipase C (PLC) pathway. nih.gov

The A2A and A2B adenosine receptors typically couple to Gs proteins, leading to the activation of adenylyl cyclase and a subsequent increase in intracellular cAMP levels. frontiersin.org This elevation in cAMP can then activate downstream effectors like protein kinase A (PKA) and Exchange protein activated by cAMP (Epac). frontiersin.org For instance, in cardiac fibroblasts, stimulation of the A2B receptor has been shown to activate the cAMP/Epac/PI3K/Akt signaling pathway. frontiersin.org

In addition to these classical pathways, adenosine receptors are also known to couple to MAPK cascades, which can influence cellular processes like growth, survival, and differentiation. nih.gov The specific MAPK pathway activated can depend on the receptor subtype and the cellular context. nih.gov

Furthermore, adenosine can modulate synaptic transmission by influencing both presynaptic and postsynaptic signaling. In rat visual cortex slices, adenosine was found to reduce the amplitude of evoked excitatory postsynaptic potentials (EPSPs) and the frequency of miniature EPSPs. nih.gov This effect was mediated by the activation of presynaptic A1 receptors, which leads to a reduction in release probability. nih.gov Postsynaptically, adenosine, through A1 receptors, caused hyperpolarization and a decrease in input resistance. nih.gov

The following table provides an overview of the key signaling pathways modulated by adenosine in vitro:

Receptor Subtype(s)Primary G Protein CouplingKey Second Messenger/PathwayDownstream EffectsReference(s)
A2A, A2BGs↑ cAMPActivation of PKA and Epac frontiersin.org
All subtypesVariousMAPK pathways (ERK, JNK, p38)Regulation of cell growth, survival, differentiation nih.gov
A1Gi/o↓ cAMP, K+ channel modulationPresynaptic inhibition of neurotransmitter release, postsynaptic hyperpolarization nih.gov
GeneralGq/11↑ PLC activityProduction of IP3 and DAG nih.gov

Influence on Immunological Cell Functions (in vitro studies)

Adenosine is a significant modulator of immune cell function, generally exerting immunosuppressive effects. nih.gov Cells of the immune system express adenosine receptors and are responsive to the presence of adenosine in the inflammatory microenvironment. nih.gov

Lymphocytes: Adenosine can directly affect lymphocyte responses, with A2A receptors being the predominant subtype involved in dictating these effects. nih.gov Regulatory T (Treg) cells, which are crucial for maintaining immune homeostasis, express high levels of CD39 and CD73. These ectoenzymes convert ATP and ADP to adenosine, which then contributes to the immunosuppressive properties of Treg cells. nih.gov

Neutrophils: Adenosine's effect on neutrophils is concentration- and receptor-dependent. frontiersin.org At low concentrations (pico- to nanomolar), activation of the A1 receptor can promote phagocytosis. frontiersin.org However, at higher micromolar concentrations, or through the activation of A2A receptors, phagocytosis is impaired. frontiersin.org Adenosine, particularly through A2A and A2B receptors, is also a well-known inhibitor of the neutrophil oxidative burst, a key component of their antimicrobial activity. frontiersin.org

Dendritic Cells (DCs): Adenosine plays a dual role in dendritic cell function. It can promote the recruitment of immature DCs to sites of inflammation via A1 or A3 receptors. nih.gov Once at these sites, adenosine, acting through A2A receptors, induces an anti-inflammatory DC phenotype. This is characterized by a shift in cytokine production, with decreased secretion of the T-helper 1 (TH1)-inducing cytokine IL-12 and increased production of the TH2-inducing cytokine IL-10. nih.gov This ultimately drives T-cell responses towards a TH2 profile. nih.gov

The following table summarizes the influence of adenosine on various immunological cells in in vitro studies:

Immune Cell TypeKey Adenosine Receptor(s)In Vitro Functional EffectsReference(s)
Lymphocytes (Regulatory T cells)A2AEnhances immunosuppressive function nih.gov
NeutrophilsA1, A2A, A2BModulates phagocytosis (concentration-dependent); Inhibits oxidative burst frontiersin.org
Dendritic CellsA1, A3, A2APromotes recruitment of immature DCs; Induces an anti-inflammatory phenotype (↓ IL-12, ↑ IL-10) nih.gov

Analytical Methodologies in Adenosine Hemisulfate Salt Research

Spectroscopic Techniques for Adenosine (B11128) Characterization

Spectroscopy, which investigates the interaction between matter and electromagnetic radiation, provides invaluable information about the structure and composition of adenosine. unizar-csic.es Various spectroscopic methods are employed to obtain a characteristic spectrum, offering both qualitative and quantitative data. unizar-csic.es

UV-Vis Spectroscopy : Ultraviolet-Visible spectroscopy is a fundamental technique used for quantitative analysis. Due to its chromophoric purine (B94841) ring, adenosine absorbs UV light, with a characteristic peak often observed around 254 nm. akjournals.com This property is widely used for detection in other analytical methods, such as HPLC. akjournals.com

Infrared (IR) Spectroscopy : This technique provides a spectral fingerprint by measuring the absorption of infrared radiation by the molecule's chemical bonds. unizar-csic.es In a study characterizing a solid-state copper(II) and tyrosine complex involving adenosine, Fourier-transform infrared (FT-IR) spectroscopy was used to identify the coordination sites of the molecules. mdpi.com

Raman Spectroscopy : This method analyzes the inelastic scattering of monochromatic light from a laser source, revealing information about the vibrational energies of chemical bonds. unizar-csic.es A powerful variant, Surface-Enhanced Raman Scattering (SERS), has been used for the simultaneous recognition and detection of adenosine phosphates (AMP, ADP, ATP), which are structurally very similar. mdpi.com

Nuclear Magnetic Resonance (NMR) Spectroscopy : NMR is a powerful tool for elucidating the detailed molecular structure of adenosine and its derivatives in solution.

Mass Spectrometry (MS) : Often coupled with a separation technique like liquid chromatography (LC-MS), mass spectrometry is essential for determining the molecular weight and elemental composition of adenosine and its metabolites with high accuracy and sensitivity. nih.gov

Electron Paramagnetic Resonance (EPR) Spectroscopy : Also known as Electron Spin Resonance (ESR), this technique is specific for studying species with unpaired electrons. It has been applied to investigate the coordination environment of paramagnetic metal ions, such as copper(II), complexed with adenosine derivatives. mdpi.com

Summary of Spectroscopic Techniques for Adenosine Characterization
TechniquePrincipleApplication in Adenosine ResearchReference
UV-Visible SpectroscopyMeasures absorption of UV-Vis light by electrons in the molecule.Quantitative analysis and detection, typically at 254 nm. akjournals.com
Infrared (IR) SpectroscopyMeasures absorption of infrared light due to molecular bond vibrations.Identification of functional groups and studying molecular interactions. unizar-csic.esmdpi.com
Raman Spectroscopy (SERS)Analyzes inelastic scattering of laser light to probe vibrational modes.Detection and differentiation of adenosine and its phosphates. unizar-csic.esmdpi.com
Mass Spectrometry (MS)Measures the mass-to-charge ratio of ionized molecules.Molecular weight determination and structural elucidation of adenosine and its metabolites. nih.gov
Electron Paramagnetic Resonance (EPR)Detects species with unpaired electrons.Characterizing interactions between adenosine derivatives and paramagnetic metal ions. mdpi.com

Chromatographic Analyses of Adenosine and Its Metabolites (e.g., HPLC)

High-Performance Liquid Chromatography (HPLC) is a cornerstone technique for separating, identifying, and quantifying adenosine and its metabolites—such as adenosine 5'-monophosphate (AMP), adenosine 5'-diphosphate (ADP), and adenosine 5'-triphosphate (ATP)—in various biological samples. nih.govnih.gov The method's robustness, sensitivity, and reproducibility make it ideal for this purpose. helixchrom.com

Several HPLC modes have been developed to handle the polar nature of these compounds:

Reversed-Phase (RP) HPLC : While the high polarity of adenosine nucleotides can make retention on traditional RP columns challenging, ion-pair RP-HPLC is a common solution. akjournals.comnih.gov This method introduces an ion-pairing reagent (e.g., tetrabutylammonium (B224687) hydrogensulfate) to the mobile phase, which interacts with the charged phosphate (B84403) groups of the analytes, increasing their retention on the nonpolar stationary phase. akjournals.com

Hydrophilic Interaction Liquid Chromatography (HILIC) : HILIC is an effective alternative for analyzing highly polar compounds. researchgate.net It utilizes a polar stationary phase and a mobile phase with a high concentration of an organic solvent, allowing for the retention and separation of polar analytes like adenosine and its phosphates. researchgate.net

Mixed-Mode Chromatography : This approach uses columns with stationary phases that exhibit multiple interaction mechanisms, such as reversed-phase and anion-exchange properties. helixchrom.comhelixchrom.com This synergy can lead to enhanced retention and selectivity for complex mixtures of nucleotides. helixchrom.com

Detection is most commonly achieved using UV detectors, leveraging the strong absorbance of the purine ring, or by coupling the HPLC system to a tandem mass spectrometer (LC-MS/MS) for superior selectivity and sensitivity. akjournals.comnih.gov An LC-MS/MS method using atmospheric pressure chemical ionization (APCI) has been developed for the rapid quantification of adenosine in cell culture medium without requiring an extraction step. nih.gov

Examples of HPLC Methods for Adenosine and Metabolite Analysis
Method TypeStationary Phase (Column)Mobile Phase ComponentsAnalytes SeparatedReference
Ion-Pair RP-HPLCNot SpecifiedAcetonitrile, potassium phosphate, tetrabutylammonium hydrogensulfateATP, ADP, AMP akjournals.com
HILIC-MS/MSNot SpecifiedNot Specified26 adenosine nucleotides, precursors, and NAD metabolites nih.gov
Mixed-ModeAmaze HAHydrophobic and anion-exchange interactionsADP, ATP helixchrom.com
LC/APCI-MS/MSNot SpecifiedNot SpecifiedAdenosine nih.gov

Electrophoretic Techniques for Enzyme Activity Assessment

Electrophoresis, which separates molecules based on their motion through a fluid under the influence of an electric field, is a valuable tool for assessing the activity of enzymes involved in adenosine metabolism. nih.govcreative-enzymes.com

Capillary Electrophoresis (CE) has been developed as a simple and rapid method for simultaneously determining adenosine and its metabolites, such as inosine (B1671953) and hypoxanthine. nih.gov This capability allows for the effective monitoring of the activity of enzymes like 5'-nucleotidase, which catalyzes the breakdown of AMP to adenosine. nih.gov A CE method achieved good separation of these compounds in under 6 minutes, with detection limits in the low micromolar range. nih.gov This technique offers an alternative to assays using radioactively labeled substrates. nih.gov

Other electrophoretic methods, while not always used for direct activity measurement, are crucial for enzyme purification and analysis, which is a prerequisite for activity assays. creative-enzymes.com These include:

Sodium Dodecyl Sulfate-Polyacrylamide Gel Electrophoresis (SDS-PAGE) : Used to separate proteins based on their molecular weight, it is a convenient method for enzyme isolation and purity assessment. creative-enzymes.com

Isoelectric Focusing (IEF) : This technique separates proteins based on their isoelectric point (pI), the pH at which they have no net electrical charge. creative-enzymes.com

Capillary Electrophoresis for 5'-Nucleotidase Activity Assay nih.gov
ParameterValue
Analytes MeasuredAdenosine, Hypoxanthine, Inosine
Separation Time~6 minutes
Linear Range5-200 µM
Limit of Detection (Adenosine)2.2 µM
Limit of Detection (Hypoxanthine)3.6 µM
Limit of Detection (Inosine)1.4 µM

Radioligand Binding Assays for Receptor Interaction Studies

Radioligand binding assays are a fundamental technique for studying the interaction of compounds with receptors, such as the four adenosine receptor subtypes (A₁, A₂ₐ, A₂ₑ, and A₃). nih.govacs.org These assays use a radioactively labeled ligand (a radioligand) that binds specifically to the receptor of interest.

In these experiments, membrane preparations from cells expressing a specific adenosine receptor subtype are incubated with a known concentration of a radioligand. acs.org The ability of a test compound, like adenosine hemisulfate salt, to interact with the receptor is measured by its capacity to displace the radioligand. This is typically done in competition binding assays, where increasing concentrations of the unlabeled test compound are added, and the reduction in radioligand binding is measured. acs.org From this data, the inhibition constant (Kᵢ) can be calculated, which represents the affinity of the test compound for the receptor.

Commonly used radioligands for adenosine receptors include:

[³H]CGS-21680 : An agonist radioligand selective for the A₂ₐ receptor. nih.govacs.org

[³H]MSX-2 : An antagonist radioligand for the A₂ₐ receptor. nih.gov

[³H]PSB-603 : An antagonist radioligand selective for the A₂ₑ receptor. nih.gov

[¹²⁵I]I-AB-MECA : An agonist radioligand used for the A₃ receptor. acs.org

[³H]R-PIA : An agonist radioligand used for the A₁ receptor. acs.org

These assays are critical for characterizing the receptor binding profile of new adenosine derivatives and understanding their potential pharmacological effects. acs.orgnih.gov

Examples of Radioligands for Adenosine Receptor Binding Assays
RadioligandReceptor TargetLigand TypeReference
[³H]R-PIAA₁Agonist acs.org
[³H]CGS-21680A₂ₐAgonist nih.govacs.org
[³H]MSX-2A₂ₐAntagonist nih.gov
[³H]PSB-603A₂ₑAntagonist nih.gov
[¹²⁵I]I-AB-MECAA₃Agonist acs.org

Advanced Research Applications and Methodological Considerations

Use as a Molecular Tool in Biochemical Assays

Adenosine (B11128) hemisulfate salt is frequently utilized as a standard and a reagent in the development and execution of biochemical assays designed to quantify adenosine or study enzymes that interact with it. The stability and purity of the salt are paramount for creating accurate standard curves and ensuring the reproducibility of experimental results.

One significant application is in high-throughput screening for microorganisms that overproduce adenosine for industrial or pharmaceutical purposes. nih.gov An enzymatic assay, for example, can be developed that couples the enzyme adenosine deaminase (ADA) with the indophenol (B113434) method. nih.gov In this system, ADA catalyzes the conversion of adenosine to inosine (B1671953) and ammonia; the latter is then accurately measured colorimetrically. nih.gov Adenosine hemisulfate salt is essential in the validation phase of such an assay to generate a linear standard curve, which demonstrates a proportional color development with increasing adenosine concentrations. nih.gov The reliability of this salt allows the assay to be optimized for use in various media, including complex fermentation broths, without interference from other components. nih.gov

Methodologically, the use of this compound as a reference standard allows researchers to:

Establish a precise limit of detection and linear range for the assay.

Perform spike and recovery tests to validate the assay's accuracy and reproducibility in complex biological samples. nih.gov

Screen large numbers of samples rapidly in formats such as 96-well microplates for applications like strain improvement and selection. nih.gov

Applications in Genetic Engineering and Molecular Biology Studies

In the fields of genetic engineering and molecular biology, adenosine and its derivatives are fundamental components of nucleic acids (DNA and RNA) and play crucial roles as regulatory molecules in cellular signaling. agscientific.commpbio.com this compound serves as a convenient and reliable source of adenosine for these studies. chemimpex.comchemimpex.com While adenine (B156593) (the nucleobase component of adenosine) is a direct building block for nucleotide synthesis, adenosine itself is a key regulatory molecule, notably as a precursor to signaling molecules like cyclic AMP (cAMP). agscientific.commpbio.com

Researchers add adenosine (from the hemisulfate salt) to cell culture media to study its effects on cellular metabolism, growth, and proliferation. chemimpex.comchemimpex.com Its role extends to investigating metabolic pathways and cellular energy transfer, as adenosine is the core of adenosine triphosphate (ATP), the primary energy currency of the cell. agscientific.com The ability to precisely control the concentration of exogenous adenosine is critical for studies aimed at understanding the genetic and molecular responses to changes in purinergic signaling.

Development and Study of Adenosine Analogs and Derivatives

This compound is a foundational starting point for the chemical synthesis and study of adenosine analogs and derivatives. These modified molecules are developed to achieve greater selectivity and stability than endogenous adenosine, which has a very short half-life in circulation. nih.gov The goal is to create potent agonists or antagonists that target one of the four specific adenosine receptor subtypes (A1, A2A, A2B, and A3), enabling researchers to dissect their individual physiological roles and explore their therapeutic potential. nih.govnih.gov

The development process involves modifying the core adenosine structure at various positions, primarily on the purine (B94841) ring or the ribose sugar. nih.gov

N6-Position Substitution : Attaching alkyl, cycloalkyl, or arylalkyl groups to the N6-position of the purine ring generally increases selectivity for the A1 receptor and prevents degradation by adenosine deaminase. nih.gov

2-Position Substitution : Modifications at the 2-position, particularly with (thio)ethers, secondary amines, and alkynes, have yielded many synthetic analogs with high selectivity for the A2A receptor. nih.gov

5'-Position Modification : The addition of a 5′-N-alkyluronamide group, as seen in the nonselective agonist NECA, tends to enhance selectivity for the A2A receptor. The widely used A2A agonist CGS21680 incorporates modifications at both the 2- and 5'-positions. nih.gov

These synthetic strategies have led to the development of numerous selective ligands that are invaluable tools for pharmacological research and have resulted in clinical candidates for a range of conditions. nih.gov

Table 1: Examples of Adenosine Analog Development Strategies

Modification Site Type of Modification Target Receptor(s) Research Objective
N6-Position Addition of alkyl, arylalkyl groups (e.g., R-PIA) A1 Increase selectivity and prevent enzymatic degradation. nih.gov
2-Position Addition of (thio)ethers, alkynes A2A Enhance selectivity for the A2A receptor subtype. nih.gov
5'-Position N-alkyluronamide modification A2A Maintain or enhance A2A receptor selectivity. nih.gov

| Combined | Modifications at both 2- and 5'-positions (e.g., CGS21680) | A2A | Create highly potent and selective A2A agonists. nih.gov |

Investigational Models for Studying Purinergic Signaling Pathways

This compound is indispensable for creating investigational models to study purinergic signaling, a complex system where extracellular adenosine and nucleotides act as signaling molecules. mdpi.commdpi.com Adenosine exerts its effects by activating the four G protein-coupled adenosine receptor subtypes (A1, A2A, A2B, A3), which are crucial targets for therapeutic intervention in a variety of diseases. nih.govmdpi.com

In experimental models, researchers use solutions prepared from this compound to:

Characterize the distribution and function of adenosine receptor subtypes in different tissues and cell types. windows.net

Elucidate the downstream signaling pathways activated by each receptor. A1 and A3 receptors typically couple to Gi proteins to inhibit adenylate cyclase, while A2A and A2B receptors couple to Gs proteins to stimulate it. nih.gov

Investigate the physiological and pathophysiological roles of adenosine, including its functions in vasodilation, inflammation, neurotransmission, and cancer. nih.govwindows.net

The study of these pathways is complicated by the rapid metabolism of ATP to adenosine by ectonucleotidases in the extracellular space. nih.govnih.gov Therefore, using a stable source of adenosine like the hemisulfate salt allows researchers to directly stimulate adenosine receptors and isolate their effects from those of ATP and other nucleotides, clarifying the specific role of the P1 (adenosine) receptor family in the broader purinergic system. nih.gov

Table 2: Adenosine Receptor Subtypes in Purinergic Signaling Research

Receptor Subtype Primary G Protein Coupling General Signaling Action Investigated Physiological/Pathophysiological Roles
A1 Gi Inhibits adenylate cyclase Cardiovascular function, neuroprotection, pain. nih.govmdpi.com
A2A Gs Stimulates adenylate cyclase Vasodilation, inflammation, Parkinson's disease treatment. nih.govwindows.net
A2B Gs Stimulates adenylate cyclase Inflammation, vascular function, cancer. nih.gov

| A3 | Gi | Inhibits adenylate cyclase | Inflammation, cancer, ischemic conditions. nih.govnih.gov |

Future Directions and Emerging Research Avenues

Integration of Omics Technologies in Adenosine (B11128) Research

The comprehensive, high-throughput nature of "omics" technologies—genomics, transcriptomics, proteomics, and metabolomics—is revolutionizing our understanding of adenosine signaling pathways. By integrating these approaches, researchers can construct a more holistic picture of how adenosine modulates cellular function at multiple molecular levels.

Genomics and Transcriptomics: These fields allow for the identification of genetic variations (polymorphisms) in adenosine receptors and metabolizing enzymes that may predispose individuals to certain diseases. For instance, single nucleotide polymorphisms (SNPs) in the A₂A receptor gene have been associated with variations in caffeine (B1668208) sensitivity and susceptibility to certain inflammatory conditions. Transcriptomic analysis, on the other hand, reveals how adenosine signaling alters gene expression profiles in different cell types and tissues under various physiological and pathological states.

Proteomics: Proteomic studies aim to identify and quantify the entire set of proteins in a cell or tissue and their post-translational modifications. In the context of adenosine research, proteomics can uncover novel protein-protein interactions within the adenosine signaling cascade, identify new downstream effector proteins, and characterize changes in the phosphorylation status of key signaling molecules upon adenosine receptor activation.

Metabolomics: This branch of omics focuses on the global analysis of small molecule metabolites in biological systems. Metabolomic profiling can provide a real-time snapshot of the metabolic state of a cell and how it is influenced by adenosine. For example, metabolomic studies can elucidate the intricate interplay between adenosine metabolism and other central metabolic pathways, such as glycolysis and the citric acid cycle.

The true power of omics lies in the integration of these different data streams. A multi-omics approach can create comprehensive models of adenosine signaling networks, offering a deeper understanding of their complexity and dynamics.

Advanced Structural Biology of Adenosine-Enzyme/Receptor Complexes

A detailed understanding of the three-dimensional structures of adenosine receptors and the enzymes involved in its metabolism is crucial for the rational design of selective and potent therapeutic agents. Recent breakthroughs in structural biology, particularly in cryogenic electron microscopy (cryo-EM) and X-ray crystallography, have provided atomic-level insights into these molecular machines. researchgate.netsemanticscholar.orgnih.govnih.govelifesciences.orgnih.govpnas.orgnih.govacs.orgacs.orgnih.govnih.govresearchgate.netresearchgate.net

High-resolution structures of adenosine receptors, such as the A₂A and A₃A receptors, have been solved in complex with various agonists and antagonists. researchgate.netnih.govpnas.orgnih.gov These structures have revealed the precise molecular interactions that govern ligand binding and receptor activation. researchgate.netnih.gov For instance, cryo-EM structures of the human A₃A receptor bound to selective agonists have elucidated the key residues responsible for ligand recognition and the conformational changes that lead to G-protein coupling and signaling. researchgate.netnih.gov Similarly, the crystal structure of the A₂A receptor in complex with an antagonist has unveiled a potential allosteric pocket, opening up new avenues for the development of allosteric modulators. pnas.org

Beyond receptors, high-resolution structures of enzymes like adenosine deaminase and adenosine kinase have provided detailed views of their active sites and catalytic mechanisms. acs.orgnih.govnih.gov The structure of human adenosine kinase, for example, has been determined at a 1.5 Å resolution, revealing the intricate network of interactions with its substrates, adenosine and ATP. acs.org

These structural studies are not merely static snapshots but provide a foundation for understanding the dynamic nature of these proteins, which is essential for their function.

Computational Modeling and Simulation of Adenosine Dynamics

Computational approaches, particularly molecular dynamics (MD) simulations, have become indispensable tools for studying the dynamic behavior of adenosine receptors and their interactions with ligands. nih.goveurekaselect.commdpi.comacs.orgelifesciences.orgnih.govnih.govnih.govnih.govresearchgate.netnih.govnih.govresearchgate.net These simulations can provide insights into processes that are difficult to observe experimentally, such as the precise pathway of ligand entry and exit from the binding pocket and the allosteric communication between different parts of the receptor. nih.govmdpi.comelifesciences.org

MD simulations have been instrumental in:

Elucidating Ligand-Receptor Interactions: By simulating the binding of various agonists and antagonists to adenosine receptors, researchers can predict binding affinities and identify key intermolecular interactions, aiding in the design of more potent and selective compounds. nih.govnih.gov

Understanding Receptor Activation: Simulations can capture the subtle conformational changes that occur within the receptor as it transitions from an inactive to an active state, providing a deeper understanding of the molecular switches that govern this process. mdpi.comelifesciences.org

Exploring Allosteric Modulation: Computational models can help identify and characterize allosteric binding sites on adenosine receptors, which are attractive targets for developing drugs with novel mechanisms of action. nih.govmdpi.com

Investigating Dimerization: There is growing evidence that adenosine receptors can form dimers and higher-order oligomers, which can influence their signaling properties. MD simulations can be used to model these receptor complexes and investigate the interfaces and interactions that stabilize them. nih.govnih.gov

In addition to MD simulations, quantum mechanics (QM) studies are being employed to investigate the electronic properties of adenosine and its analogs, providing insights into their reactivity and interaction with their biological targets. capes.gov.br These computational methods, when combined with experimental data, provide a powerful platform for hypothesis-driven drug discovery. nih.govresearchgate.netacs.orgnih.govembopress.orgnih.gov

Table 1: Applications of Computational Modeling in Adenosine Research

Computational TechniqueApplication in Adenosine ResearchKey Insights
Molecular Dynamics (MD) Simulations Studying ligand-receptor interactions, molecular recognition, allosteric modulation, dimerization, and mechanisms of activation. nih.goveurekaselect.comProvides a dynamic view of receptor function and aids in the design of subtype-selective ligands. nih.gov
Quantum Mechanics (QM) Analyzing the electronic and conformational characteristics of adenosine and its derivatives. capes.gov.brElucidates the relationship between molecular structure and biological activity. capes.gov.br
In Silico Drug Design Virtual screening and identification of novel agonists and antagonists for adenosine receptors. nih.govnih.govAccelerates the discovery of potential therapeutic agents targeting adenosine signaling pathways. nih.govresearchgate.net
Homology Modeling Creating 3D models of adenosine receptor subtypes for which experimental structures are not yet available. nih.govnih.govEnables structure-based drug design for a wider range of adenosine receptor targets. nih.gov

Novel Experimental Systems and Methodological Innovations

The development of novel experimental tools and techniques is continuously pushing the boundaries of adenosine research, enabling scientists to probe its function with unprecedented precision and control.

CRISPR/Cas9 Gene Editing: The revolutionary CRISPR/Cas9 technology allows for the precise editing of the genes encoding adenosine receptors and metabolizing enzymes in cells and animal models. nih.govsynthego.comcreative-biogene.comnih.govumn.edu This has enabled researchers to dissect the specific roles of different receptor subtypes in various physiological and pathological processes with a high degree of specificity. nih.govsynthego.com For example, CRISPR-mediated deletion of the A₂A receptor has been shown to enhance the efficacy of CAR T-cell therapy in preclinical cancer models. nih.govsynthego.com

Optogenetics and Photopharmacology: These cutting-edge techniques use light to control the activity of proteins with high spatial and temporal resolution. Optogenetic approaches involve genetically encoding light-sensitive proteins into specific cell types, allowing for the light-inducible activation or inhibition of adenosine signaling pathways. Photopharmacology, on the other hand, involves the design of photoswitchable ligands that can be turned on or off with specific wavelengths of light, providing precise control over receptor activity.

Advanced Biosensors: The development of highly sensitive and specific biosensors for adenosine and ATP is enabling the real-time monitoring of their extracellular concentrations in living tissues. researchgate.netnih.govazadlab.org These biosensors, which can be based on electrochemical or fluorescence resonance energy transfer (FRET) principles, are providing valuable insights into the dynamics of purinergic signaling in processes such as neurotransmission and inflammation. researchgate.netnih.govcgohlke.com For instance, novel electrochemical biosensors have been fabricated for the sensitive detection of adenosine, which can be utilized to study its release and uptake in various biological systems. researchgate.net

Single-Molecule Imaging: Techniques such as single-molecule FRET (smFRET) and super-resolution microscopy are allowing researchers to visualize the behavior of individual adenosine receptor molecules in the cell membrane. These approaches can reveal information about receptor dimerization, conformational changes, and interactions with other signaling proteins at the single-molecule level, providing a level of detail that is not achievable with conventional ensemble methods.

The convergence of these innovative technologies and methodologies promises to continue to unravel the complexities of adenosine signaling, opening up exciting new possibilities for therapeutic intervention in a wide range of human diseases.

Q & A

Q. How can researchers synthesize and characterize adenosine hemisulfate salt for experimental use?

this compound is synthesized via sulfation of adenosine using sulfuric acid under controlled conditions. Key steps include:

  • Purification : Use recrystallization or column chromatography to isolate the compound .
  • Characterization : Employ nuclear magnetic resonance (NMR) for structural confirmation (e.g., ¹H/¹³C NMR to verify sulfation at the 5'-OH group) and high-performance liquid chromatography (HPLC) for purity assessment (>98%) .
  • Documentation : Follow standardized protocols (e.g., ACS reagent guidelines) for reporting synthesis conditions, yield, and spectral data .

Q. What are the solubility and stability profiles of this compound in aqueous and organic solvents?

  • Solubility : Highly soluble in water (≥50 mg/mL) but poorly soluble in ethanol or DMSO. Prepare stock solutions in distilled water and filter-sterilize (0.22 µm) for cell culture applications .
  • Stability : Store at room temperature in anhydrous conditions to prevent hydrolysis. Monitor degradation via UV-Vis spectroscopy (λmax = 260 nm) over time .

Advanced Research Questions

Q. How should researchers design experiments to evaluate this compound’s role in modulating adenosine receptor signaling pathways?

  • In vitro models : Use HEK-293 cells transfected with human adenosine A1/A2A receptors. Apply this compound (0.1–100 µM) and measure cAMP levels via ELISA or FRET-based biosensors .
  • In vivo models : For pharmacokinetic studies, administer via intravenous infusion (1 mg/kg/min in saline) and collect plasma samples for LC-MS/MS analysis .
  • Controls : Include adenosine receptor antagonists (e.g., DPCPX for A1 receptors) to confirm pathway specificity .

Q. How can contradictions in data on this compound’s pharmacological effects be resolved?

  • Source analysis : Compare batch-specific purity (HPLC traces) and counterion composition (sulfate vs. chloride), as impurities can alter receptor binding .
  • Model variability : Replicate experiments across cell lines (e.g., primary neurons vs. immortalized cells) to assess context-dependent effects .
  • Statistical rigor : Use ANOVA with post-hoc tests (e.g., Tukey’s) to evaluate dose-response curves and minimize false positives .

Q. What analytical techniques are critical for assessing this compound’s purity and interaction with biomolecules?

  • Mass spectrometry (MS) : Confirm molecular weight (MW = 184.17 g/mol) and detect adducts or degradation products .
  • Isothermal titration calorimetry (ITC) : Quantify binding affinity (Kd) to adenosine deaminase or other enzymes .
  • Circular dichroism (CD) : Monitor conformational changes in protein targets upon ligand binding .

Q. How can researchers integrate this compound into pharmacokinetic/pharmacodynamic (PK/PD) models?

  • Dosing regimens : Use infusion pumps to maintain steady-state plasma concentrations (e.g., 1 mg/kg/min in rodent models) .
  • Compartmental modeling : Fit plasma concentration-time data to a two-compartment model using software like NONMEM or Phoenix WinNonlin .
  • Biomarker correlation : Measure downstream effects (e.g., cAMP or nitric oxide levels) to link PK parameters to biological outcomes .

Methodological Best Practices

  • Reproducibility : Document synthesis and characterization steps in detail, adhering to journal guidelines (e.g., Beilstein Journal of Organic Chemistry) .
  • Data reporting : Include raw spectra, chromatograms, and statistical outputs in supplementary materials, with hyperlinks to datasets .
  • Ethical compliance : Disclose conflicts of interest and funding sources in the "Acknowledgments" section .

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.